(Z)-15-Octadecenoic acid methyl ester
Overview
Description
(Z)-15-Octadecenoic acid methyl ester, also known as methyl cis-15-octadecenoate, is a fatty acid methyl ester derived from oleic acid. It is an unsaturated fatty acid ester with a double bond in the cis configuration at the 15th carbon position. This compound is commonly found in various natural sources, including vegetable oils and animal fats. It is widely used in the production of biodiesel, as well as in the cosmetic and pharmaceutical industries due to its emollient and moisturizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-15-Octadecenoic acid methyl ester typically involves the esterification of oleic acid with methanol. This reaction is catalyzed by either acidic or basic catalysts. Common acidic catalysts include sulfuric acid and p-toluenesulfonic acid, while basic catalysts such as sodium methoxide or potassium hydroxide can also be used. The reaction is usually carried out under reflux conditions to ensure complete conversion of the oleic acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through transesterification of triglycerides found in vegetable oils. This process involves reacting the triglycerides with methanol in the presence of a catalyst, typically sodium methoxide. The reaction produces glycerol as a byproduct and the desired fatty acid methyl esters, including this compound .
Chemical Reactions Analysis
Types of Reactions
(Z)-15-Octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Hydrogenation: The double bond can be hydrogenated to produce the saturated methyl stearate.
Transesterification: The ester group can be exchanged with another alcohol to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or nickel are used under hydrogen gas.
Transesterification: Methanol or ethanol in the presence of a base catalyst like sodium methoxide is commonly used.
Major Products Formed
Oxidation: Epoxides, diols
Hydrogenation: Methyl stearate
Transesterification: Various fatty acid esters depending on the alcohol used.
Scientific Research Applications
(Z)-15-Octadecenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodiesel, cosmetics, and lubricants
Mechanism of Action
The mechanism of action of (Z)-15-Octadecenoic acid methyl ester involves its incorporation into lipid bilayers of cell membranes, affecting membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate inflammatory responses. The compound interacts with various enzymes involved in lipid metabolism, influencing pathways such as beta-oxidation and lipid signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl palmitoleate: Another unsaturated fatty acid methyl ester with a double bond at the 9th carbon position.
Methyl oleate: Similar structure but with the double bond at the 9th carbon position.
Methyl linoleate: Contains two double bonds at the 9th and 12th carbon positions.
Uniqueness
(Z)-15-Octadecenoic acid methyl ester is unique due to its specific double bond position at the 15th carbon, which imparts distinct physicochemical properties and biological activities compared to other fatty acid methyl esters. Its specific configuration and chain length make it particularly useful in applications requiring specific lipid profiles .
Properties
IUPAC Name |
methyl (Z)-octadec-15-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5H,3,6-18H2,1-2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFHAHNEYBAAD-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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